1,4,5-Trihydroxy-8-[(2-hydroxyethyl)amino]anthraquinone
Overview
Description
1,4,5-Trihydroxy-8-[(2-hydroxyethyl)amino]anthraquinone, also known by its chemical formula C₁₆H₁₃NO₆, is a fascinating compound with several notable features. It belongs to the anthraquinone family and exhibits intriguing properties due to its unique structure.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 1,4-dihydroxyanthraquinone with ethylene diamine. The reaction proceeds under suitable conditions to yield the desired product.
Industrial Production:
In industrial settings, 1,4,5-trihydroxy-8-[(2-hydroxyethyl)amino]anthraquinone can be synthesized through efficient processes that optimize yield and purity. These methods often involve large-scale reactions and purification steps.
Chemical Reactions Analysis
1,4,5-Trihydroxy-8-[(2-hydroxyethyl)amino]anthraquinone participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction processes yield hydroquinone derivatives.
Substitution: Substituents can be introduced at different positions on the anthraquinone ring. Common reagents include oxidizing agents (such as potassium dichromate), reducing agents (such as sodium borohydride), and Lewis acids (such as aluminum chloride).
Major products formed from these reactions include derivatives with altered functional groups or modified solubility properties.
Scientific Research Applications
1,4,5-Trihydroxy-8-[(2-hydroxyethyl)amino]anthraquinone finds applications across various scientific domains:
Chemistry: It serves as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Researchers explore its potential as an antitumor agent due to its cytotoxic properties.
Medicine: Some studies investigate its role in treating specific diseases, although further research is needed.
Industry: It has applications in dye synthesis and as a colorant.
Mechanism of Action
The compound’s mechanism of action involves interactions with cellular components. It may affect enzymes, receptors, or signaling pathways, leading to specific biological effects. Further studies are essential to unravel its precise mode of action.
Comparison with Similar Compounds
1,4,5-Trihydroxy-8-[(2-hydroxyethyl)amino]anthraquinone stands out due to its unique combination of hydroxyl and amino groups. Similar compounds include other anthraquinones like alizarin and purpurin, but their distinct structures set them apart.
Properties
IUPAC Name |
1,4,5-trihydroxy-8-(2-hydroxyethylamino)anthracene-9,10-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6/c18-6-5-17-7-1-2-8(19)12-11(7)15(22)13-9(20)3-4-10(21)14(13)16(12)23/h1-4,17-21H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJFFDFUNHMDSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1NCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401003215 | |
Record name | 1,4,5-Trihydroxy-8-[(2-hydroxyethyl)amino]anthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401003215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.28 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83249-33-6 | |
Record name | 1,4,5-Trihydroxy-8-[(2-hydroxyethyl)amino]-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83249-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4,5-Trihydroxy-8-((2-hydroxyethyl)amino)anthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083249336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4,5-Trihydroxy-8-[(2-hydroxyethyl)amino]anthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401003215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,5-trihydroxy-8-[(2-hydroxyethyl)amino]anthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.980 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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